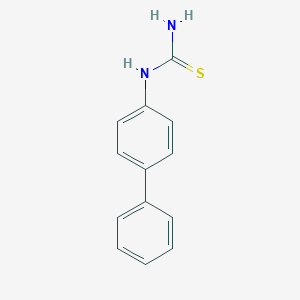

Urea, 1-(4-biphenylyl)-2-thio-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Urea, 1-(4-biphenylyl)-2-thio- is a useful research compound. Its molecular formula is C13H12N2S and its molecular weight is 228.31 g/mol. The purity is usually 95%.

The exact mass of the compound Urea, 1-(4-biphenylyl)-2-thio- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74764. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Urea, 1-(4-biphenylyl)-2-thio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, 1-(4-biphenylyl)-2-thio- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

G Protein-Coupled Receptor Modulation

Research has shown that Urea, 1-(4-biphenylyl)-2-thio- can interact with G protein-coupled receptors (GPRs), which play crucial roles in cellular signaling pathways. Compounds with similar structures have demonstrated the ability to modulate these receptors, suggesting therapeutic potential for conditions related to GPR signaling dysregulation.

Case Study:

In a study investigating the biological activity of thio-urea derivatives, Urea, 1-(4-biphenylyl)-2-thio- exhibited significant binding affinity towards specific GPRs, indicating its potential as a lead compound for drug development targeting these receptors.

Antioxidant Activity

The compound also shows promise as an antioxidant agent. Its ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.

Research Findings:

A comparative study highlighted that Urea, 1-(4-biphenylyl)-2-thio- outperformed several other thiourea derivatives in antioxidant assays, suggesting its suitability for further exploration in nutraceutical applications.

Coordination Chemistry

Urea, 1-(4-biphenylyl)-2-thio- has been studied for its interactions with metal ions through coordination chemistry. This property is essential for developing sensors capable of selectively detecting metal ions.

Research Insights:

Studies indicate that the modification of the biphenyl structure can significantly influence the compound's binding characteristics and selectivity towards different metal ions, enhancing its utility in sensing technologies.

Synthesis of Novel Materials

The compound can serve as a precursor in synthesizing novel materials with tailored properties. Its unique structure allows for modifications that can lead to materials with specific functionalities.

Example Application:

Research has demonstrated that incorporating Urea, 1-(4-biphenylyl)-2-thio- into polymer matrices can enhance mechanical properties and thermal stability, making it valuable in developing advanced composite materials.

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Urea, 1-(2-biphenylyl)-2-thio- | Thio-urea derivative | Similar reactivity patterns; used in organic synthesis |

| Thiourea | Simple thiourea | Known for biological activity; used as a reagent in synthesis |

| N,N'-Diethylthiourea | Symmetrical thiourea | Exhibits fungicidal properties; used in agriculture |

| Thioacetamide | Acetamide derivative | Utilized in chemical synthesis; shows varied reactivity |

Urea, 1-(4-biphenylyl)-2-thio- stands out due to its biphenyl substitution, which enhances solubility and interaction potential compared to simpler thioureas. Its specific biological activity related to GPR modulation further distinguishes it from other compounds.

Propiedades

Número CAS |

19250-03-4 |

|---|---|

Fórmula molecular |

C13H12N2S |

Peso molecular |

228.31 g/mol |

Nombre IUPAC |

(4-phenylphenyl)thiourea |

InChI |

InChI=1S/C13H12N2S/c14-13(16)15-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H3,14,15,16) |

Clave InChI |

ZBLBLYUALCIFDA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)N |

SMILES isomérico |

C1=CC=C(C=C1)C2=CC=C(C=C2)N=C(N)S |

SMILES canónico |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=S)N |

Key on ui other cas no. |

19250-03-4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.